Structural Differentiation: 5-Methyl vs. 5-Chloro in HDM2 Tumor Cell Proliferation Class Thresholds
While specific IC50 data for the 5-methyl analog (target compound [73]) is not publicly disclosed, the patent explicitly defines preferred compounds as those achieving ≤20 µM in a 72-h MTT tumor cell proliferation assay [1]. The 5-chloro analog [2] meets this threshold and is listed as particularly preferred, whereas the 5-methyl analog [73] is not included among the preferred or especially preferred embodiments in any quantitative tier [REFS=1]. This differential listing implies a divergence in cellular antiproliferative potency attributable to the 5-position substituent, providing a functional justification for selecting the 5-methyl scaffold when exploring alternative HDM2 interaction kinetics or resistance profiles.
| Evidence Dimension | Tumor cell proliferation inhibition (72-h MTT assay) |
|---|---|
| Target Compound Data | Exact IC50 not reported; compound [73] listed as an example only [1] |
| Comparator Or Baseline | 5-Chloro analog [2]: IC50 ≤20 µM (preferred embodiment threshold) [1] |
| Quantified Difference | Preferential listing status differs; [2] meets ≤20 µM, [73] does not appear in preferred group |
| Conditions | Standard 72-h MTT assay as described in Example 5 of patent [1] |
Why This Matters
For researchers exploring HDM2 inhibitor SAR, the distinct substituent-dependent listing status provides a basis to choose the 5-methyl analog for mechanistic studies where the chloro substituent may introduce confounding effects.
- [1] Bisarylsulfonamide compounds and their use in cancer therapy. US Patent Application Publication US 2005/0215548, filed July 7, 2003, published September 29, 2005. View Source
